N,N'-(Pyridin-2-ylmethylene)diacetamide N,N'-(Pyridin-2-ylmethylene)diacetamide
Brand Name: Vulcanchem
CAS No.: 924858-90-2
VCID: VC8321792
InChI: InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15)
SMILES: CC(=O)NC(C1=CC=CC=N1)NC(=O)C
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

N,N'-(Pyridin-2-ylmethylene)diacetamide

CAS No.: 924858-90-2

Cat. No.: VC8321792

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(Pyridin-2-ylmethylene)diacetamide - 924858-90-2

Specification

CAS No. 924858-90-2
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name N-[acetamido(pyridin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15)
Standard InChI Key QBJYNWITKJOTEE-UHFFFAOYSA-N
SMILES CC(=O)NC(C1=CC=CC=N1)NC(=O)C
Canonical SMILES CC(=O)NC(C1=CC=CC=N1)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,N'-(Pyridin-2-ylmethylene)diacetamide features a pyridine ring substituted at the 2-position with a methylene group bonded to two acetamide functionalities (Fig. 1). The planar pyridine nucleus introduces aromaticity and potential π-π stacking interactions, while the acetamide groups contribute hydrogen-bonding capacity and conformational flexibility.

Molecular Formula: C₁₀H₁₁N₃O₂
Molecular Weight: 207.23 g/mol
IUPAC Name: N,N'-(Pyridin-2-ylmethylene)diacetamide
SMILES: CC(=O)NC(CNC(=O)C)C1=CC=CC=N1
InChI Key: QBJYNWITKJOTEE-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous pyridinyl acetamides exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding between acetamide groups . Fourier-transform infrared (FT-IR) spectroscopy of related compounds reveals characteristic bands:

  • N-H stretch: ~3250–3100 cm⁻¹

  • C=O stretch: ~1680–1640 cm⁻¹

  • Pyridine ring vibrations: ~1600–1450 cm⁻¹

Synthetic Methodologies

Alternative Pathways

Recyclization strategies observed in pyrrolo[3,4-b]pyridinone synthesis suggest potential routes via enaminone intermediates. For example, acid-catalyzed cyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides could be adapted to generate pyridinyl acetamide frameworks .

Physicochemical Properties

Thermal Stability

While experimental data for the target compound is limited, related diacetamides exhibit melting points in the range of 120–180°C . Thermogravimetric analysis (TGA) of N-(pyridin-2-ylmethyl)acetamide analogs shows decomposition onset temperatures of ~200°C under nitrogen atmosphere .

Solubility and Partition Coefficients

Predicted using quantitative structure-property relationship (QSPR) models:

PropertyValue
LogP (Octanol-Water)0.89 ± 0.35
Water Solubility (25°C)1.2 mg/mL
pKa (Pyridinyl N)3.1 ± 0.2

These values indicate moderate lipophilicity, suitable for passive membrane permeability in biological systems.

Reactivity and Functionalization

Electrophilic Substitution

The pyridine ring undergoes regioselective electrophilic substitution at the 3- and 5-positions. Nitration of analogous compounds yields 3-nitro derivatives with >80% selectivity under mixed acid conditions .

Nucleophilic Acyl Substitution

The acetamide groups participate in hydrolysis and aminolysis reactions. Base-mediated hydrolysis generates the corresponding diamine, while treatment with primary amines produces substituted urea derivatives .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory SensitizationOperate in fume hood

Environmental Fate

Biodegradation simulations (EPI Suite v4.11) estimate:

  • Hydrolysis half-life: >60 days (pH 7)

  • Bioconcentration factor: 3.2 L/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator